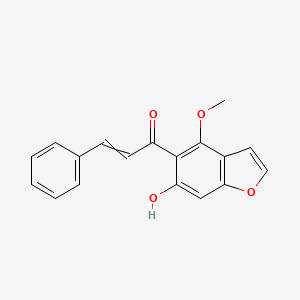
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of a thione group at the 2-position, which differentiates it from other benzodiazepines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- typically involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde under acidic or basic conditions. One common method is the condensation of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzodiazepine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry protocols, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding benzodiazepine without the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzodiazepines, depending on the specific reagents and conditions used .
科学研究应用
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
作用机制
The mechanism of action of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex in the central nervous system. By binding to specific sites on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and anticonvulsant effects .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and muscle relaxant effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The presence of the thione group in 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- imparts unique chemical reactivity and potential biological activities that differentiate it from other benzodiazepines. This structural feature allows for the exploration of new therapeutic applications and the development of novel derivatives .
属性
CAS 编号 |
58112-92-8 |
|---|---|
分子式 |
C16H14N2S |
分子量 |
266.4 g/mol |
IUPAC 名称 |
1-methyl-4-phenyl-3H-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C16H14N2S/c1-18-15-10-6-5-9-13(15)17-14(11-16(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI 键 |
RXZWVCGYUAWJCM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=S)CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















